2-Hydroxypropyl methacrylate

Catalog No.
S3317121
CAS No.
27813-02-1
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypropyl methacrylate

CAS Number

27813-02-1

Product Name

2-Hydroxypropyl methacrylate

IUPAC Name

2-hydroxypropyl 2-methylprop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3

InChI Key

VHSHLMUCYSAUQU-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(=C)C)O

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
Limited solubility in water, sol in common organic solvents

Synonyms

2-hydroxypropyl methacrylate, methacrylic acid, 2-hydroxypropyl ester

Canonical SMILES

CC(COC(=O)C(=C)C)O

Polymerization Monomer

One of the primary applications of HPMA in scientific research is its role as a polymerization monomer. Monomers are small molecules that can covalently bond with each other to form larger structures called polymers. HPMA readily undergoes polymerization reactions, forming the basis for various research studies.

HPMA-based polymers offer several advantages, including:

  • Biocompatibility: These polymers exhibit good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds [National Institutes of Health, National Toxicology Program Chemical Repository Database. 1992. ]
  • Water solubility: The presence of the hydroxyl group (OH) in HPMA contributes to the water solubility of its polymers, which is crucial for many biological applications [Sigma-Aldrich, Mixture of hydroxypropyl and hydroxyisopropyl methacrylates, 97%, contains 180-220 ppm monomethyl ether hydroquinone as inhibitor. ]
  • Tailorable properties: By modifying the structure of HPMA or incorporating it with other monomers, researchers can create polymers with specific properties tailored for various research needs [Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation, María DL et al. (2023) Materials 14(2):277. ]

These characteristics make HPMA a versatile tool for researchers in various scientific disciplines, including:

  • Drug delivery: HPMA-based polymers are being explored for their potential to deliver drugs in a targeted and controlled manner [Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation, María DL et al. (2023) Materials 14(2):277. ]
  • Tissue engineering: Researchers are investigating the use of HPMA-based hydrogels for tissue engineering applications due to their biocompatibility and ability to mimic the natural extracellular matrix [Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application, El-Hammadi et al. (2020) Polymers 12(11):2522. ]

2-Hydroxypropyl methacrylate is an ester derived from methacrylic acid and 1,2-propanediol. It appears as a clear, colorless liquid with a pungent odor and is known for its high reactivity and ability to form homopolymers and copolymers. The compound has the chemical formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . It contains hydroxyl groups that enhance adhesion properties and allow for cross-linking in polymer formulations .

Typical for methacrylates, including polymerization. It can polymerize through free radical mechanisms when initiated by compounds like azobisisobutyronitrile (AIBN) at elevated temperatures (around 60 °C) to form poly(2-hydroxypropyl methacrylate) . Additionally, it can react with other monomers to create copolymers, enhancing the functionality of the resultant materials .

The synthesis of 2-hydroxypropyl methacrylate typically involves the esterification of methacrylic acid with 1,2-propanediol or the reaction of propylene oxide with methacrylic acid . The process can be optimized by controlling temperature and reactant ratios to yield high-purity products. For instance, one method involves reacting polyols with diisocyanates followed by the introduction of the methacrylate group under specific conditions to produce functionalized polymers .

2-Hydroxypropyl methacrylate finds extensive use in various industries due to its unique properties:

  • Adhesives: It serves as a key component in adhesive formulations due to its excellent bonding characteristics.
  • Coatings: Used in automotive and industrial coatings for enhanced durability and resistance to environmental factors.
  • Textiles: Acts as a binder in nonwoven fabrics.
  • Biomedical: Utilized in drug delivery systems and tissue engineering due to its biocompatibility .

Studies on the interactions of 2-hydroxypropyl methacrylate with other substances highlight its reactivity. For example, it can undergo hydrolysis under physiological conditions, leading to the release of methacrylic acid, which may influence its biological activity . Furthermore, its interactions with various polymers can enhance mechanical properties and thermal stability when used in copolymer formulations .

2-Hydroxypropyl methacrylate shares similarities with several other compounds in the methacrylate family. Below is a comparison highlighting its uniqueness:

Compound NameStructure/PropertiesUnique Features
Hydroxyethyl methacrylateSimilar structure; contains ethylene glycol instead of propylene glycolMore hydrophilic; often used for hydrogels
Methyl methacrylateSimple methyl ester of methacrylic acidHighly reactive; widely used in acrylic resins
Butyl methacrylateContains butanol; more hydrophobicUsed for flexible polymers; lower glass transition temperature
Glycidyl methacrylateContains an epoxide groupUseful for cross-linking and functionalization

While all these compounds are derivatives of methacrylic acid, 2-hydroxypropyl methacrylate's distinctive hydroxyl group enhances its adhesion properties and compatibility with various substrates, making it particularly valuable in coatings and adhesive applications.

Conventional radical polymerization remains a foundational method for synthesizing HPMA copolymers. The hydrophilic nature of HPMA significantly influences reaction kinetics and polymer properties. Studies demonstrate that the polarity of the polymerization medium affects initiator decomposition rates. For example, 2,2'-azobis(methyl isobutyrate) exhibits accelerated decomposition in aqueous environments due to hydrogen bonding interactions with the hydroxyl group of HPMA. This accelerates radical generation, increasing polymerization rates but also promoting primary radical termination.

The presence of the 2-hydroxypropyl group introduces unique behavior during chain propagation. Compared to N-alkyl methacrylamides, HPMA exhibits higher molecular weights due to increased chain transfer reactions. These transfers occur between propagating radicals and the hydroxyl-bearing side chains of monomer or polymer units, leading to branching or crosslinking. Kinetic analyses reveal that chain transfer constants for HPMA are approximately 1.5–2 times higher than those of non-hydroxylated analogs, necessitating careful temperature and concentration control.

Copolymerization with hydrophobic monomers like methyl methacrylate follows the Mayo-Lewis equation, with reactivity ratios of $$ r1 = 0.53 $$ (HPMA) and $$ r2 = 1.72 $$ (methyl methacrylate). This disparity drives gradient copolymer architectures during batch reactions, with HPMA preferentially incorporating early in the polymerization.

Atom Transfer Radical Polymerization (ATRP) in Aqueous Media

ATRP has been adapted for HPMA synthesis to improve molecular weight distribution control. However, the aqueous solubility of HPMA complicates catalyst stability. Copper-based ATRP systems require hydrophilic ligands such as tris(2-pyridylmethyl)amine to maintain catalyst solubility. Even with optimized ligands, the hydroxyl groups of HPMA participate in ligand-metal coordination, reducing catalytic activity.

Comparative studies show that ATRP of HPMA in water achieves dispersities ($$ Đ $$) of 1.3–1.5, higher than the 1.1–1.2 range obtained in organic solvents. This is attributed to competitive hydrolysis of the alkyl halide initiator and proton transfer side reactions. To mitigate these issues, researchers have developed hybrid systems using ATRP initiators with reversible addition-fragmentation chain transfer (RAFT) agents, combining the benefits of both methods.

Recent advances in electrochemical ATRP have enabled oxygen-tolerant HPMA polymerization. By applying a reducing potential to regenerate Cu(I) catalysts in situ, this method achieves 85–90% monomer conversion with $$ Đ < 1.3 $$ in aqueous buffers at pH 7.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Optimization

RAFT polymerization has become the preferred method for synthesizing HPMA copolymers with narrow molecular weight distributions ($$ Đ < 1.2 $$). Critical parameters include:

  • Chain Transfer Agent (CTA) Selection: Trithiocarbonate CTAs like 2-cyano-2-propyl benzodithioate provide optimal control for HPMA, with chain transfer constants ($$ C_{tr} $$) of 3–5.
  • Temperature Optimization: Polymerizations at 70–80°C balance reaction rate and CTA stability, achieving >95% conversion in 2–4 hours.
  • Solvent Systems: Aqueous RAFT at 30–40 wt% monomer concentration prevents phase separation while maintaining control over chain growth.

Table 1: Representative RAFT Conditions for HPMA Polymerization

CTA TypeTemp (°C)Time (h)Conversion (%)$$ M_n $$ (kDa)$$ Đ $$Source
Dodecyl trithiocarbonate70398451.18
Carboxyethyl trithiocarbonate802.599321.12
Bis(maleimide) CTA901.298681.27

Multi-block HPMA copolymers are synthesized via sequential RAFT polymerization. A bifunctional CTA containing enzymatically cleavable oligopeptide sequences enables the creation of telechelic polymers that undergo post-polymerization chain extension. This approach yields multiblock copolymers with molecular weights exceeding 300 kDa while maintaining $$ Đ < 1.3 $$.

Inhibitor Selection for Controlled Monomer Synthesis

Inhibitors prevent premature polymerization during HPMA monomer storage and purification. Hydroquinone (0.01–0.1 wt%) is commonly used due to its efficient radical scavenging capability. The para-hydroxyl groups rapidly terminate propagating radicals through hydrogen abstraction, with inhibition rate constants ($$ k_{inh} $$) of $$ 10^4–10^5 $$ M$$^{-1}$$s$$^{-1}$$ for methacrylate systems.

Alternative inhibitors include:

  • 4-Methoxyphenol: Provides comparable inhibition to hydroquinone with reduced oxidation sensitivity.
  • Tert-butylcatechol: Effective in acidic conditions (pH < 5), where hydroquinone derivatives may decompose.

Inhibitor removal prior to polymerization is achieved via alkaline washing (for phenolic inhibitors) or distillation under reduced pressure. Residual inhibitor concentrations below 10 ppm are critical to avoid retardation effects during controlled radical polymerization.

Physical Description

Crystals or white crystalline solid. (NTP, 1992)
Liquid

Color/Form

Clear liquid

XLogP3

1

Flash Point

250 °F (open cup)
121 °C (Cleveland open cup)

Density

1.066 @ 25 °C/16 °C

LogP

0.97 (LogP)

Odor

Slight acrylic odo

Melting Point

430 to 433 °F (NTP, 1992)
-89 °C

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

923-26-2
27813-02-1
25703-79-1
9086-85-5

Associated Chemicals

2-Hydroxypropyl methacrylate;923-26-2

Wikipedia

2-hydroxypropyl methacrylate

Methods of Manufacturing

ADDITION OF PROPYLENE OXIDE TO METHACRYLIC ACID WITH A BASE AS CATALYST
Hydroxyalkyl methacrylates are prepared by the addition of methacrylic acid to the epoxide ring of alkylene oxides to form hydroxyalkyl methacrylates, ie, beta-hydroxyethyl and hydroxypropyl methacrylate. Oxides other than ethylene oxide give isomeric products; commercial hydroxypropyl methyacrylate has about a 2-to-1 ratio of 2-hydroxypropyl methacrylate to 1-methyl-2-hydroxyethyl methacrylate. Effective catalysts include tertiary amines, anion-exchange resins, ferric chloride, and lithium methacrylate.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

(golf club)
Adhesive manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Wood product manufacturing
2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol: ACTIVE
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester: ACTIVE
2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid & derivatives/

Dates

Modify: 2023-08-19

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